4-((1-(6-methoxynicotinoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Description
The compound 4-((1-(6-methoxynicotinoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a chemically modified derivative that falls within the class of azetidin-2-ones. Azetidin-2-ones, also known as β-lactams, are a significant class of compounds due to their antimicrobial properties. The modification of the azetidin-2-one structure has been a subject of interest in the search for new antimicrobial agents with improved activity and selectivity.
Synthesis Analysis
The synthesis of azetidin-2-one derivatives typically involves the formation of the β-lactam ring, which is a four-membered lactam structure. In the first paper, the authors describe the synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives starting from a phthalimido precursor . The synthesis involves a cycloaddition reaction, which is a common method for constructing the β-lactam ring. The use of triethylamine and optimization of reaction conditions allowed for the isolation of the desired product in good yield. Although the specific compound is not mentioned, the described methodology could be relevant for its synthesis.
Molecular Structure Analysis
The molecular structure of azetidin-2-one derivatives is characterized by the presence of the β-lactam ring. This ring is highly strained due to its small size, which contributes to the biological activity of these compounds. The presence of substituents on the azetidin-2-one core, such as the 6-methoxynicotinoyl group, can significantly influence the compound's reactivity and interaction with biological targets. Spectroscopic data, such as elemental analysis, is used to confirm the structure of synthesized compounds .
Chemical Reactions Analysis
Azetidin-2-ones undergo various chemical reactions due to the reactive nature of the β-lactam ring. The ring can participate in nucleophilic addition reactions, which is a key step in their mode of action as antimicrobial agents. The substituents on the azetidin-2-one core can also undergo chemical transformations, which can be exploited to further modify the compound and enhance its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-2-one derivatives are influenced by their molecular structure. The β-lactam ring imparts a certain degree of polarity and reactivity to these compounds. The presence of substituents like the methoxycarbonyl and methoxynicotinoyl groups can affect properties such as solubility, stability, and the compound's ability to penetrate biological membranes. These properties are crucial in determining the compound's efficacy as an antimicrobial agent .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
This compound and related structures have been synthesized and evaluated for their potential in various pharmaceutical applications. For instance, novel 3-oxopiperidin-2-ones, which can be related structurally to the compound , have been synthesized from methyl 2-alkoxy-5-amino-2-pentenoates, showcasing the versatility of these compounds in creating potentially bioactive molecules (Dejaegher, D’hooghe, & Kimpe, 2008).
Antifungal and Antimicrobial Potential
Research into derivatives of similar structures has shown significant antifungal and antimicrobial effects. For example, some 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound exhibited promising antifungal effects against important types of fungi such as Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Antidepressant and Nootropic Agents
The synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has been explored for their potential as antidepressant and nootropic agents. Some compounds demonstrated significant antidepressant activity, highlighting the potential of such structures in central nervous system (CNS) applications (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antituberculosis and Antioxidant Activities
New pyrimidine-azetidinone analogues have been synthesized and tested for their antimicrobial, antioxidant, and antituberculosis activities. These studies suggest the utility of azetidinone derivatives in combating various microbial and oxidative stress-related conditions (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Novel Methodologies in Synthesis
Innovative synthetic methodologies involving azetidinones, such as nickel-catalyzed cycloaddition to access alkaloids, demonstrate the compound's relevance in advanced synthetic organic chemistry and the potential for creating complex bioactive molecules (Renner, Smith, Cowley, & Louie, 2022).
properties
IUPAC Name |
4-[1-(6-methoxypyridine-3-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-6-13(7-16(21)19(11)2)24-14-9-20(10-14)17(22)12-4-5-15(23-3)18-8-12/h4-8,14H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBOASMZWYACNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(6-methoxynicotinoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one |
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